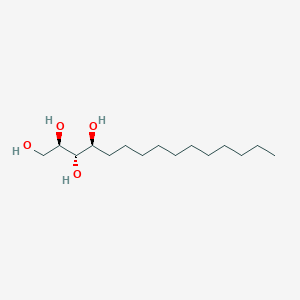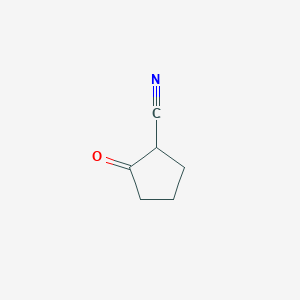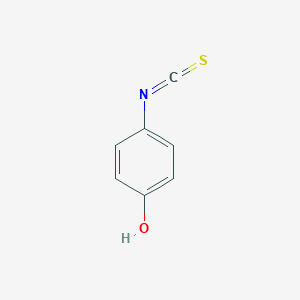
4-hydroxyphenylisothiocyanate
Overview
Description
4-hydroxyphenylisothiocyanate is an organic compound characterized by the presence of a phenol group and an isothiocyanate group attached to the para position of the benzene ring. This compound is part of the isothiocyanate family, known for their significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-hydroxyphenylisothiocyanate can be synthesized through several methods. One common method involves the reaction of phenyl isothiocyanate with 4-aminophenol under mild conditions and in the presence of a solvent like dimethylbenzene . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts to synthesize isothiocyanates from corresponding amines .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the use of phenyl chlorothionoformate with primary amines . This method is preferred due to its efficiency and the high yield of the desired product. the cost and availability of phenyl chlorothionoformate can be limiting factors .
Chemical Reactions Analysis
Types of Reactions: 4-hydroxyphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines, which react with the isothiocyanate group to form thiourea derivatives.
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize the phenol group.
Major Products Formed:
Thiourea Derivatives: Formed through substitution reactions with nucleophiles.
Oxidized Phenol Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
4-hydroxyphenylisothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in chemoprevention and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxyphenylisothiocyanate involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and other macromolecules, affecting cellular processes . The compound’s isothiocyanate group is particularly reactive, enabling it to form covalent bonds with amino acids in proteins, thereby altering their function .
Comparison with Similar Compounds
4-hydroxyphenylisothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Similar in structure but lacks the phenol group, making it less reactive in certain biological contexts.
Sulforaphane: A well-known isothiocyanate with potent anticancer properties, derived from cruciferous vegetables.
Phenyl ethyl isothiocyanate: Another isothiocyanate with significant biological activity, often used in chemoprevention studies.
This compound is unique due to the presence of both the phenol and isothiocyanate groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-isothiocyanatophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-3-1-6(2-4-7)8-5-10/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPHYBWWZWRZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062197 | |
| Record name | Phenol, 4-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-60-4 | |
| Record name | 4-Isothiocyanatophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2131-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




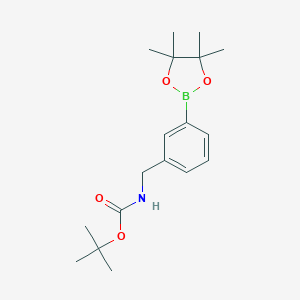
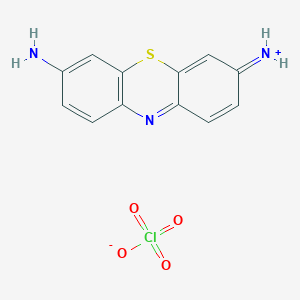



![2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B149540.png)




